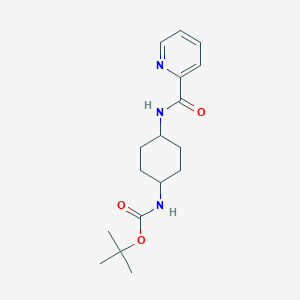

tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

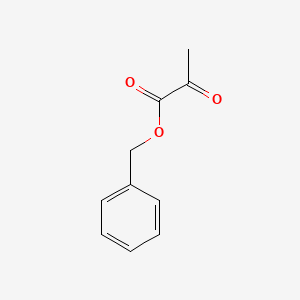

The compound “tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate” is a complex organic molecule. It contains a tert-butyl group, a cyclohexyl group, and a picolinamide group . The tert-butyl group is a simple hydrocarbon moiety known for its unique reactivity pattern . The cyclohexyl group is a cycloalkane with the formula C6H11, and picolinamide is a derivative of pyridine .

Aplicaciones Científicas De Investigación

Phosphazene Monomers Synthesis :

- A study by Stewart and Harrup (1999) described the synthesis of a phosphazene-based polymer precursor using tert-butylhydroquinone, which reacts with hexachlorocyclotriphosphazene in the presence of 4-picoline, yielding a regiospecifically substituted hexa-tert-butylcyclotriphosphazene. This reaction is significant in the creation of new composite material precursors (Stewart & Harrup, 1999).

Radiopharmaceuticals Synthesis :

- Price et al. (2014) synthesized ligands using a new protection chemistry approach with labile tert-butyl esters for picolinic acid moieties. The study focused on the coordination chemistry of these ligands with Yttrium, assessing their potential for use in radiopharmaceuticals, particularly with 86Y/90Y (Price et al., 2014).

Synthesis of Monofluorinated Cyclopropanecarboxylates :

- Haufe et al. (2002) explored the synthesis of monofluorinated cyclopropanecarboxylates, where tert-butyl diazoacetate was used in the presence of an enantiopure bis(oxazoline) copper complex. This synthesis has implications for the development of analogues of antidepressant drugs (Haufe et al., 2002).

Enantioselective Synthesis in Medicinal Chemistry :

- Campbell et al. (2009) described the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists, demonstrating the relevance of such compounds in the development of therapeutic agents (Campbell et al., 2009).

Ionic Liquids in Microemulsions :

- Bharatiya et al. (2016) investigated the formulation of pyridinium-based RTIL-in-cyclohexane microemulsions, where alkyl picolinium-based structures were synthesized. These findings are important for understanding molecular interactions in different microstructures (Bharatiya et al., 2016).

Antimalarial Drug Development :

- O’Neill et al. (2009) discussed the development of N-tert-butyl isoquine (GSK369796), a novel synthetic quinoline for antimalarial applications, emphasizing the role of tert-butyl compounds in developing effective and affordable antimalarials (O’Neill et al., 2009).

Room-Temperature Amination in Organic Synthesis :

- Pompeo et al. (2014) demonstrated a new catalyst, Pd-PEPPSI-IPentCl-o-picoline, for the amination of profoundly deactivated coupling partners at room temperature, highlighting the role of tert-butyl and picoline in innovative organic synthesis techniques (Pompeo et al., 2014).

Propiedades

IUPAC Name |

tert-butyl N-[4-(pyridine-2-carbonylamino)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-13-9-7-12(8-10-13)19-15(21)14-6-4-5-11-18-14/h4-6,11-13H,7-10H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIKRONPCKWSIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(3-chlorophenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2618276.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2618286.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2618288.png)

![N-[[1-Ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2618290.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2618291.png)

![3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2618295.png)

![(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2618297.png)